molecular formula C14H17NO6S B2930945 3-(1,3-Benzodioxol-5-yl)-3-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)propanoic acid CAS No. 439096-88-5

3-(1,3-Benzodioxol-5-yl)-3-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)propanoic acid

Cat. No. B2930945
CAS RN: 439096-88-5
M. Wt: 327.35
InChI Key: RSWYOCZOZSPZQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-Benzodioxol-5-yl)-3-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)propanoic acid, also known as BTDPA, is a synthetic organic compound that has been studied for its potential applications in the medical and scientific fields. BTDPA is a derivative of the benzodioxole family, a class of compounds that are known for their anti-inflammatory, anti-oxidant, and anti-microbial properties. BTDPA has demonstrated promising results in laboratory studies and is being studied for its potential use in a variety of applications.

Scientific Research Applications

Synthetic Methods and Chemical Properties

One study focused on the preparative synthesis method for 3-(aminothiocarbonylthio)propanoic acids, highlighting their role as intermediates in creating biologically active 2-thioxo-l,3thiazan-4-ones. The research demonstrated a methodological improvement by reducing the initial stage of dithiocarbamic acid salt formation from hours to minutes, indicating a significant enhancement in efficiency for synthesizing related compounds (M. M. Orlinskii, 1996).

Fluorescence Derivatisation

Another research explored the fluorescence derivatization of amino acids using 3-(Naphthalen-1-ylamino)propanoic acid to evaluate its applicability as a fluorescent derivatising reagent. This study found that the amino acid derivatives produced were strongly fluorescent, with potential applications in biological assays due to their strong fluorescence in ethanol and water at physiological pH (V. Frade et al., 2007).

Heterocyclic Compounds Synthesis

Research on heterocyclic compounds from 3-(4-phenyl) benzoyl propionic acid revealed the synthesis of various derivatives such as furanones, pyrrolinones, pyridazinones, benzoxazinones, and quinazolinones. The study detailed the behavior of furanones and benzoxazinones derivatives toward different nucleophiles, contributing to the chemical understanding and potential applications of related 3-(1,3-Benzodioxol-5-yl)-3-(1,1-dioxo-1lambda6,4-thiazinan-4-yl)propanoic acid derivatives (A. Y. Soliman et al., 2010).

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-3-(1,1-dioxo-1,4-thiazinan-4-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6S/c16-14(17)8-11(15-3-5-22(18,19)6-4-15)10-1-2-12-13(7-10)21-9-20-12/h1-2,7,11H,3-6,8-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWYOCZOZSPZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C(CC(=O)O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Benzodioxol-5-yl)-3-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)propanoic acid

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